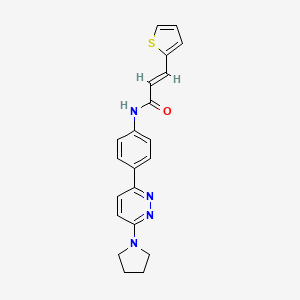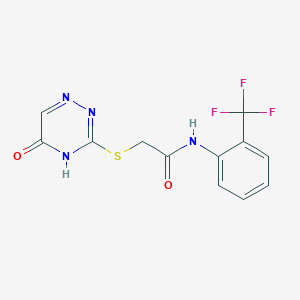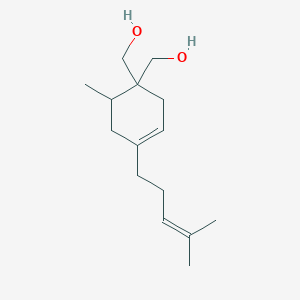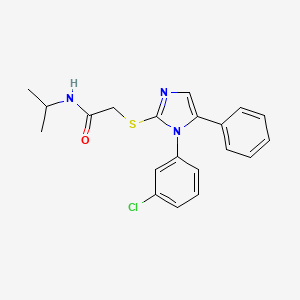
(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mécanisme D'action
(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide inhibits the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, this compound prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and to reduce the proliferation of immune cells. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide is that it has been shown to be effective against a variety of cancer cell types, including those that are resistant to other therapies. However, one limitation of this compound is that it has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for the development of (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide. One possibility is to explore its use in combination with other therapies, such as chemotherapy or immunotherapy. Another direction is to develop more potent and selective inhibitors of BRD4 that have longer half-lives and fewer off-target effects. Finally, it may be possible to identify biomarkers that can predict which patients are most likely to respond to this compound, allowing for more personalized treatment approaches.
Méthodes De Synthèse
The synthesis of (E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been described in a research article by researchers at the University of Texas. The method involves the reaction of 3-bromo-5-nitropyridine with 2-(pyrrolidin-1-yl)ethanol to form a pyridazinone intermediate, which is then reacted with 4-aminobenzonitrile and 2-thiophenecarboxaldehyde to yield this compound.
Applications De Recherche Scientifique
(E)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the growth of cancer cells in preclinical studies. It has been found to be particularly effective against breast cancer cells that have mutations in the PI3K pathway. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
(E)-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c26-21(12-9-18-4-3-15-27-18)22-17-7-5-16(6-8-17)19-10-11-20(24-23-19)25-13-1-2-14-25/h3-12,15H,1-2,13-14H2,(H,22,26)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXIFUFVLDORFX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-({[(Propan-2-yl)carbamoyl]amino}methyl)benzoic acid](/img/structure/B2883449.png)

![N-[4-(dimethylamino)phenyl]-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2883451.png)
![N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2883452.png)

![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)
![6-Tert-butyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2883461.png)

![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2883466.png)